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molecular formula C12H12F7NO B8428534 2-Amino-3-(perfluoropropyl)-1-phenyl-3-propanol CAS No. 322392-46-1

2-Amino-3-(perfluoropropyl)-1-phenyl-3-propanol

Cat. No. B8428534
M. Wt: 319.22 g/mol
InChI Key: OAJRTQKSHFARBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960575B2

Procedure details

Lithium aluminum hydride (118 mg) is added to a solution of (2RS,3RS)-2-benzoylamino-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-1-phenylhexane (1.10 g, Reference compound No. 31-2) in anhydrous tetrahydrofuran (20 ml), and the mixture is stirred for three days. The reaction mixture is filtered through Celite to remove impurities. The filtrate is concentrated under reduced pressure, diethyl ether is added to the resulting residue, and the whole is extracted with 0.1 N hydrochloric acid. Sodium hydrogencarbonate is added to the extract to basify the system, and the whole is extracted with ethyl acetate. The extract is washed with saturated brine and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure to give the titled reference compound (164 mg).
Quantity
118 mg
Type
reactant
Reaction Step One
Name
(2RS,3RS)-2-benzoylamino-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-1-phenylhexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([NH:15][CH:16]([CH:24]([OH:35])[C:25]([F:34])([F:33])[C:26]([F:32])([F:31])[C:27]([F:30])([F:29])[F:28])[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=O)C1C=CC=CC=1>O1CCCC1>[NH2:15][CH:16]([CH:24]([OH:35])[C:25]([F:33])([F:34])[C:26]([F:31])([F:32])[C:27]([F:28])([F:29])[F:30])[CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
(2RS,3RS)-2-benzoylamino-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-1-phenylhexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(CC1=CC=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove impurities
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
is added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with 0.1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
Sodium hydrogencarbonate is added to the
EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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